molecular formula C22H29N5O B5533402 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5533402
M. Wt: 379.5 g/mol
InChI Key: QCLCDMJDKLWWKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine often involves multi-step synthetic routes starting from simpler precursors. For example, one study describes the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, using electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and intricacy of synthesizing such molecules (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, with its piperazine and pyrimidine rings, suggests a rigid framework that could influence its binding affinity to biological targets. Structural analysis often involves computational methods to predict the compound's conformational preferences and interaction sites.

Chemical Reactions and Properties

Compounds with similar structures are known to undergo a variety of chemical reactions, such as N-alkylation, amidation, and ring-closure reactions, to yield a diverse array of derivatives with potentially different biological activities. For instance, the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives showcases the versatility of reactions involving piperazine and pyrimidine moieties (Herold et al., 2004).

properties

IUPAC Name

4-phenyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-21(10-6-9-19-7-2-1-3-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-4-5-14-27/h1-3,7-8,11-12H,4-6,9-10,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLCDMJDKLWWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

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